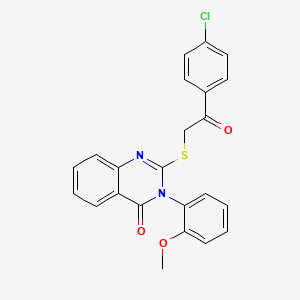
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by their complex structures involving pyrimidinyl, fluorobenzamide groups, and trifluoromethylphenyl motifs. Such compounds are often explored for their potential biological activities, including antimicrobial, anticancer properties, and their roles as inhibitors for various biological targets (Theoclitou et al., 2011; Gangjee et al., 2009).
Synthesis Analysis
Synthesis strategies for similar compounds often involve multistep reactions, including nucleophilic substitution and condensation processes. For instance, novel derivatives have been synthesized utilizing starting materials like 4-fluoro-aniline and various synthesis pathways to achieve the desired chemical structures with confirmed identities via spectroscopic methods such as NMR and IR (Wu et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like X-ray diffraction, demonstrating specific crystal systems and geometric parameters. These analyses provide insights into the compounds' conformation and the relationship between their structure and biological activity (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving similar compounds often explore their potential interactions with biological targets, demonstrating how modifications in their structure can impact their biochemical activities. For example, studies have shown how different substitutions on the pyrimidine ring affect their activity against specific cancer cell lines or microbial strains, highlighting the importance of chemical modifications (Sharma et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, have been studied to understand better how these properties influence the compound's applicability in various biological and chemical contexts. For instance, the crystal structure and vibrational properties provide insights into the compounds' stability and reactivity (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are crucial for understanding the compounds' mechanisms of action. Studies involving docking simulations and theoretical calculations help predict how these compounds interact with specific proteins or DNA, informing their potential as therapeutic agents (Holam et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the area of synthesis and characterization of novel compounds often focuses on developing new materials with desirable physical and chemical properties. For instance, the synthesis and characterization of new diamines and their polymerization with various dianhydrides to produce polyimides demonstrate the process of creating materials with high solubility and thermal stability (Butt et al., 2005). These materials are valuable in many industrial applications due to their resistance to degradation at high temperatures and their solubility in common organic solvents.
Antimicrobial Applications
Compounds similar to the one have been explored for their antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising results against various bacterial and fungal strains (Desai et al., 2013). The presence of fluorine atoms in these compounds is essential for enhancing their antimicrobial activity, suggesting that the structural features of such compounds can be tailored to target specific microbial pathogens.
Antitumor and Herbicidal Activities
Further research into amino acid ester derivatives containing 5-fluorouracil has indicated that these compounds exhibit significant antitumor activity (Xiong et al., 2009). This highlights the potential of similar fluorine-containing compounds in the development of new anticancer therapies. Additionally, novel compounds have been synthesized and tested for their herbicidal activities, with some showing effective control over dicotyledonous weeds, suggesting applications in agricultural science (Wu et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N5O3S/c21-13-7-2-1-6-12(13)17(31)27-15-16(25)28-19(29-18(15)32)33-9-14(30)26-11-5-3-4-10(8-11)20(22,23)24/h1-8H,9H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECZUIKMJJHIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
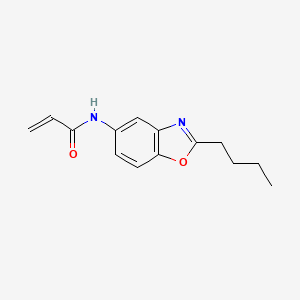
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
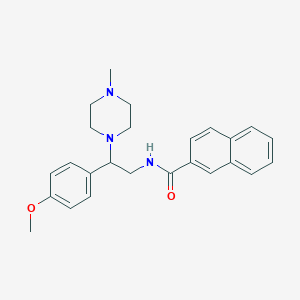
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)
![4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2498541.png)
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)
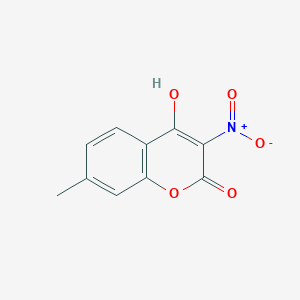
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
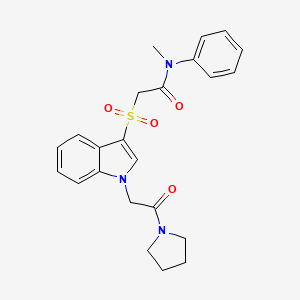
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

